molecular formula C36H36N4O8Pd B13111973 Pd (II) Coproporphyrin I

Pd (II) Coproporphyrin I

Cat. No.: B13111973
M. Wt: 759.1 g/mol
InChI Key: JBIWMMIAAZYPEY-UHFFFAOYSA-L
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Description

Palladium (II) Coproporphyrin I is a metalloporphyrin compound where a palladium ion is coordinated to the coproporphyrin I ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to coordinate metal ions, forming metalloporphyrins, which have significant applications in various fields such as catalysis, photodynamic therapy, and as sensors.

Preparation Methods

The synthesis of Palladium (II) Coproporphyrin I typically involves the reaction of coproporphyrin I with a palladium salt. One common method includes the use of palladium chloride (PdCl2) in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain high purity Palladium (II) Coproporphyrin I .

Chemical Reactions Analysis

Palladium (II) Coproporphyrin I undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced back to the free base porphyrin or to lower oxidation state palladium species.

    Substitution: Ligand exchange reactions where the palladium ion can coordinate with different ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Palladium (II) Coproporphyrin I has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.

    Biology: Employed in the study of metalloproteins and enzyme mimetics.

    Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the development of sensors for detecting gases and other analytes

Mechanism of Action

The mechanism by which Palladium (II) Coproporphyrin I exerts its effects is largely dependent on its ability to coordinate with various substrates and catalyze reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA .

Comparison with Similar Compounds

Palladium (II) Coproporphyrin I can be compared with other metalloporphyrins such as Platinum (II) Coproporphyrin I and Ruthenium (II) Coproporphyrin I. While all these compounds share similar structural features, their unique metal centers impart different chemical and physical properties. For instance, Palladium (II) Coproporphyrin I is particularly effective in catalysis and photodynamic therapy due to the specific electronic properties of palladium. In contrast, Platinum (II) Coproporphyrin I is known for its enhanced phosphorescence properties, making it useful in imaging applications .

Biological Activity

Pd(II) Coproporphyrin I is a metalloporphyrin compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and cellular imaging. This article explores the biological activity of Pd(II) Coproporphyrin I, focusing on its mechanisms of action, applications in drug interactions, and its role as a biomarker.

Pd(II) Coproporphyrin I is a derivative of coproporphyrin, which is a naturally occurring porphyrin. The palladium ion (Pd(II)) enhances the compound's photophysical properties, making it suitable for various biological applications. Its structure allows it to interact with biological molecules, influencing cellular processes.

The biological activity of Pd(II) Coproporphyrin I can be attributed to several mechanisms:

  • Cell Penetration : Studies have shown that conjugates of coproporphyrins with peptides can utilize endocytotic mechanisms for cell entry, allowing for effective delivery into cells . This property is crucial for its application in drug delivery systems.
  • Oxygen Sensing : Pd(II) Coproporphyrin I has been used as an optical oxygen sensor due to its phosphorescent properties. It can detect low levels of intracellular oxygen, which is vital for monitoring cellular respiration and metabolic activity .
  • Drug Interaction : As an endogenous biomarker, coproporphyrin I has been identified as a significant indicator of organic anion-transporting polypeptide (OATP) function. It plays a role in predicting drug-drug interactions (DDIs), particularly with drugs that are substrates for OATP transporters . Increased levels of coproporphyrin I in plasma indicate impaired hepatic function and potential DDI risks.

Biological Applications

The applications of Pd(II) Coproporphyrin I are diverse, ranging from drug development to clinical diagnostics:

  • Biomarker for Hepatic Function : Research indicates that coproporphyrins (I and III) serve as biomarkers reflecting hepatic OATP function. Elevated levels can signify liver dysfunction or the presence of DDIs during pharmacotherapy .
  • Cellular Imaging : The compound's photophysical properties enable its use in fluorescence-based imaging techniques. It allows researchers to visualize cellular processes and monitor changes in oxygen levels within live cells .
  • Therapeutic Potential : Due to its ability to penetrate cells and modulate biological activities, Pd(II) Coproporphyrin I has potential therapeutic applications in treating conditions related to oxidative stress and metabolic disorders.

Case Studies

Several studies have highlighted the significance of Pd(II) Coproporphyrin I in clinical settings:

  • Study on Drug Interactions : A study evaluated the impact of OATP inhibitors on the pharmacokinetics of rosuvastatin when co-administered with coproporphyrins. Results showed significant increases in plasma concentrations, emphasizing the role of coproporphyrins as biomarkers for assessing DDI risks .
  • Natural History Study : In a cohort study involving patients with acute hepatic porphyria, elevated coproporphyrin levels were associated with recurrent attacks and poor quality of life. This underscores the relevance of monitoring coproporphyrin levels in managing porphyria .

Data Tables

The following tables summarize key findings related to the biological activity and applications of Pd(II) Coproporphyrin I.

Study Findings Implications
Drug Interaction StudyIncreased AUC for CP-I with OATP inhibitorsIndicates CP-I's role as a biomarker for DDIs
Cellular Imaging StudyEffective oxygen sensing in live cellsPotential for real-time monitoring of cellular respiration
Porphyria Patient StudyElevated CP-I levels correlate with disease activityHighlights need for monitoring in clinical management

Properties

Molecular Formula

C36H36N4O8Pd

Molecular Weight

759.1 g/mol

IUPAC Name

hydron;palladium(2+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C36H38N4O8.Pd/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2

InChI Key

JBIWMMIAAZYPEY-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)[O-])C)CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2]

Origin of Product

United States

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